molecular formula BeOW B14700490 Beryllium--oxotungsten (1/1) CAS No. 18304-19-3

Beryllium--oxotungsten (1/1)

Cat. No.: B14700490
CAS No.: 18304-19-3
M. Wt: 208.85 g/mol
InChI Key: KGMKAEDBBNSQBN-UHFFFAOYSA-N
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Description

Beryllium–oxotungsten (1/1) is a hypothetical or understudied beryllium-containing compound, presumed to involve a 1:1 stoichiometric ratio of beryllium (Be) to oxotungsten (likely a tungsten oxide moiety). Beryllium compounds are characterized by high toxicity and carcinogenicity, necessitating stringent safety protocols during handling . The physicochemical properties of beryllium compounds—such as solubility, crystal structure, and bioavailability—vary significantly, influencing their industrial applications and toxicological profiles .

Properties

CAS No.

18304-19-3

Molecular Formula

BeOW

Molecular Weight

208.85 g/mol

InChI

InChI=1S/Be.O.W

InChI Key

KGMKAEDBBNSQBN-UHFFFAOYSA-N

Canonical SMILES

[Be].O=[W]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beryllium–oxotungsten (1/1) typically involves the reaction of beryllium oxide with tungsten oxide under controlled conditions. The reaction is carried out at high temperatures to facilitate the formation of the compound. The specific reaction conditions, such as temperature and pressure, are optimized to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of beryllium–oxotungsten (1/1) involves large-scale synthesis using similar methods as in the laboratory but with enhanced control over reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Beryllium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen bridge and the unique properties of beryllium and tungsten.

Common Reagents and Conditions

Common reagents used in reactions with beryllium–oxotungsten (1/1) include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving beryllium–oxotungsten (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxidation state compounds.

Scientific Research Applications

Beryllium–oxotungsten (1/1) has several scientific research applications across various fields:

    Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.

    Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of beryllium–oxotungsten (1/1) involves its interaction with molecular targets through the oxygen bridge. This interaction can influence various pathways, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the transfer of electrons or atoms, thereby accelerating the reaction.

Comparison with Similar Compounds

Comparison with Similar Beryllium Compounds

Structural and Compositional Properties

Table 1: Elemental Composition and Structural Features
Compound Formula Be Content (%) Structure Key Properties
Beryllium–Oxotungsten Be–W(O)ₓ Not available Hypothetical Presumed high thermal stability
Beryllium Oxide (BeO) BeO 36.03 Tetrahedral (4-coordinate Be) High thermal conductivity, ceramic insulator
Beryllium Metal Be 100 Hexagonal close-packed Lightweight, brittle, low neutron absorption
Diphenylberyllium Be(C₆H₅)₂ ~6.3 Linear coordination Strong Brønsted base, air-sensitive

Notes:

  • BeO’s well-defined tetrahedral structure contrasts with the undefined geometry of Be–W(O)ₓ, which remains speculative due to insufficient data.
  • Beryllium’s coordination chemistry typically involves 4-coordinate geometries, as seen in BeO and organoberyllium compounds .

Toxicity and Regulatory Status

Beryllium compounds are universally classified as toxic and carcinogenic, with regulatory frameworks emphasizing occupational exposure limits (e.g., ACGIH TLVs) . However, toxicity varies with solubility:

  • BeO : Insoluble in water, leading to chronic pulmonary effects (e.g., berylliosis) due to particle retention in lungs .
  • Soluble salts (e.g., BeSO₄) : Rapid systemic absorption increases acute toxicity risks .
  • Organoberyllium compounds: High reactivity and volatility pose acute inhalation hazards .

Regulatory Context :

  • Be–W(O)ₓ: Not explicitly regulated due to lack of data.
  • BeO and Be metal: Restricted under RoHS Annex II for electrical/electronic equipment due to carcinogenicity .

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